3-Dehydroxy-3-oxo-4,5-dihydro Oxazepam

Description

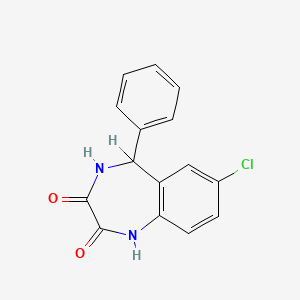

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-5-phenyl-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12/h1-8,13H,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRNOXLABKLWNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)NC(=O)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19554-95-1 | |

| Record name | 3-Dehydroxy-3-oxo-4,5-dihydro oxazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019554951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-DEHYDROXY-3-OXO-4,5-DIHYDRO OXAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2X40KX8CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Structure and Stereochemical Characterization of 3 Dehydroxy 3 Oxo 4,5 Dihydro Oxazepam

Elucidation of the 7-chloro-5-phenyl-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione Core Structure

The core structure of 3-Dehydroxy-3-oxo-4,5-dihydro Oxazepam is a 1,4-benzodiazepine-2,3-dione ring system. The elucidation of this heterocyclic framework and its substituents is typically achieved through a combination of spectroscopic and analytical techniques. While specific spectral data for this exact compound is not widely published, the characterization of closely related 7-chloro-5-phenyl-1,4-benzodiazepin-2-ones provides a strong basis for understanding its structural confirmation. researchgate.netarxiv.org

The synthesis of such compounds generally involves multi-step processes, and the final structures are corroborated using methods such as: researchgate.netarxiv.orgjocpr.com

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) groups of the dione (B5365651) and the amide, and the N-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for determining the connectivity of atoms and the chemical environment of each proton and carbon atom in the molecule. arxiv.orgjocpr.com

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which further confirms the molecular formula (C₁₅H₁₁ClN₂O₂). jocpr.com

For a related compound, 7-chloro-5-phenyl-1H-benzo[e] researchgate.netsigmaaldrich.comdiazepin-2(3H)-one, which is a precursor, mass spectrometry shows a molecular ion peak [M+H]⁺ at m/z 271, confirming its molecular weight. jocpr.com The synthesis of various 5-aryl-1,4-benzodiazepines with chloro-substituents has been documented, with the structures of the final products being confirmed by IR, ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.net

Analysis of Substituent Effects and Conformational Preferences

The substituents on the benzodiazepine (B76468) ring system, namely the 7-chloro and 5-phenyl groups, significantly influence the molecule's electronic properties and three-dimensional shape. The chlorine atom at the 7-position is an electron-withdrawing group, which can affect the reactivity of the benzene (B151609) ring and the acidity of the N-H protons. The 5-phenyl group, due to its bulk, plays a crucial role in determining the conformational preferences of the seven-membered diazepine (B8756704) ring.

Stereochemical Aspects of the 5-Phenyl Substituted Dihydrobenzodiazepine Ring System (e.g., (5RS) Chirality)

The carbon atom at the 5-position of the 4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione ring is a chiral center because it is attached to four different groups: the nitrogen at position 4, the C=N-containing part of the ring at the other side, a hydrogen atom, and the phenyl group. This gives rise to the possibility of two enantiomers, (5R) and (5S). The designation (5RS) indicates a racemic mixture, meaning it contains equal amounts of both enantiomers. sigmaaldrich.comlibretexts.org

The stereochemistry of benzodiazepine derivatives is critical as different enantiomers can exhibit distinct biological activities. nih.gov Molecules with multiple chiral centers can exist as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). libretexts.orgyoutube.com The therapeutic use of single-enantiomer drugs is a significant area of pharmacology, underscoring the importance of understanding the stereochemistry of chiral centers in drug molecules. nih.gov

Tautomeric Forms and Their Equilibrium in Solution

The 2,3-dione functionality in the this compound structure introduces the potential for keto-enol tautomerism. Tautomers are constitutional isomers that readily interconvert. In this case, a proton can migrate from the nitrogen at position 1 or 4, or from the carbon at position 5, to one of the carbonyl oxygen atoms, resulting in an enol form. masterorganicchemistry.comfrontiersin.org

Synthetic Pathways and Formation Mechanisms of 3 Dehydroxy 3 Oxo 4,5 Dihydro Oxazepam

Proposed Degradation Mechanisms of Oxazepam Leading to 2,3-Dione Formation

The transformation of oxazepam into its 2,3-dione derivative involves the oxidation of the 3-hydroxy group. While oxazepam is known to degrade under various conditions, including hydrolysis and photolysis, the specific pathways leading to the 2,3-dione are a subject of detailed chemical analysis. nih.govnih.gov

Hydrolytic degradation of oxazepam, particularly in acidic or basic solutions, typically leads to the cleavage of the diazepine (B8756704) ring, yielding benzophenone (B1666685) derivatives and glycine-related structures. nih.govresearchgate.net However, under specific oxidative conditions, the secondary alcohol at the C3 position of the oxazepam molecule can be oxidized to a ketone. This process, if it occurs without cleavage of the seven-membered ring, results in the formation of 7-chloro-5-phenyl-1H-benzo[e] nih.govresearchgate.netdiazepine-2,3-dione. This oxidation can be a consequence of forced degradation studies or interaction with reactive species during storage or processing.

Photodegradation is another significant pathway for the alteration of benzodiazepines. nih.gov Exposure to UV light can generate radical species that initiate oxidative processes. mdpi.com While many photoproducts have been identified, the formation of the 2,3-dione is a plausible outcome resulting from the oxidation of the 3-hydroxy group under specific photo-oxidative conditions. nih.govresearchgate.net

Directed Synthetic Routes for 1,4-Benzodiazepine-2,3-diones

While often formed as an impurity, the synthesis of 1,4-benzodiazepine-2,3-diones can be achieved through directed chemical reactions. These routes are of interest for creating reference standards and for exploring the chemical space of benzodiazepine (B76468) derivatives. Although literature specifically detailing the synthesis of 7-chloro-5-phenyl-1H-benzo[e] nih.govresearchgate.netdiazepine-2,3-dione is sparse, general methods for analogous diones provide insight into potential pathways.

A common strategy for synthesizing substituted 1,4-benzodiazepine (B1214927) cores involves the cyclization of appropriately functionalized precursors. nih.govrsc.org For a 2,3-dione, a potential synthetic approach could involve the cyclization of an N-substituted 2-aminobenzophenone (B122507) with an α-keto-amide or a similar synthon that already contains the desired diketone functionality in the side chain.

Alternatively, the direct oxidation of the 3-hydroxy group of oxazepam using a suitable oxidizing agent under controlled conditions represents the most direct synthetic route. Mild oxidizing agents could selectively convert the secondary alcohol to a ketone without causing the extensive degradation and ring-opening seen under harsher conditions.

The table below summarizes potential synthetic strategies for related benzodiazepine dione (B5365651) structures.

| Synthetic Strategy | Precursors | Key Reaction Type | Reference |

| Cyclization | N-carbamoylmethylanthranilic acids | Ring closure with electron-withdrawing groups | nih.gov |

| Cyclization from Amino Acids | 2-aminobenzophenones and amino acids | Catalytic cyclization (e.g., H2PtCl6) | rsc.org |

| Intramolecular Coupling | 1-(2-bromobenzyl)azetidine-2-carboxamides | CuI-catalyzed cross-coupling followed by ring opening | nih.gov |

| Direct Oxidation | Oxazepam | Selective oxidation of the 3-hydroxy group | researchgate.net |

This table presents generalized synthetic approaches for benzodiazepine diones; specific conditions for 3-Dehydroxy-3-oxo-4,5-dihydro Oxazepam may vary.

Isolation and Identification as an Impurity from Oxazepam Formulations

This compound is recognized as a known impurity of oxazepam and is listed in pharmacopeial references as "Oxazepam Impurity 1". alentris.org Its presence in pharmaceutical formulations is monitored to ensure the quality and stability of the final product.

The isolation and characterization of this and other degradation products are typically performed using advanced analytical techniques. High-performance liquid chromatography (HPLC) is the standard method for separating impurities from the active pharmaceutical ingredient. researchgate.net Following separation, identification is achieved using mass spectrometry (MS), often coupled directly to the HPLC system (LC-MS). researchgate.net

Techniques like electrospray ionization (ESI) mass spectrometry and high-resolution mass spectrometry (such as quadrupole time-of-flight, QTOF-MS) are employed to determine the precise molecular weight and elemental composition of the impurity. researchgate.net This data, combined with tandem mass spectrometry (MS/MS) fragmentation patterns, allows for the unambiguous structural elucidation of the compound as 7-chloro-5-phenyl-1H-benzo[e] nih.govresearchgate.netdiazepine-2,3-dione. researchgate.net

| Analytical Technique | Purpose | Findings | Reference |

| HPLC | Separation of oxazepam from its degradation products | Enables isolation of individual impurities for characterization. | researchgate.net |

| LC-MS | Separation coupled with mass detection | Provides molecular weight information for separated peaks. | researchgate.netresearchgate.net |

| ESI-QTOF-MS/MS | High-resolution mass analysis and fragmentation | Confirms elemental composition and provides structural data to identify the 2,3-dione structure. | researchgate.net |

Reaction Kinetics and Conditions Influencing Degradation Pathways

The rate at which oxazepam degrades to form impurities, including the 2,3-dione, is highly dependent on environmental conditions. Studies on the kinetics of oxazepam degradation provide a framework for understanding and controlling the formation of these products.

pH and Hydrolysis: The hydrolytic degradation of oxazepam is subject to acid-base catalysis. nih.gov The reaction kinetics have been quantified across a wide pH range (1 to 11). nih.gov While the primary hydrolytic pathway leads to ring-opening, the stability of the parent drug is significantly influenced by pH, which in turn affects the potential for side reactions like oxidation.

Chlorination: In water treatment processes, the reaction of oxazepam with free chlorine has been studied. The apparent second-order rate constants (kapp) for this reaction vary significantly with pH, ranging from 0.7 to 31.6 M⁻¹ s⁻¹ in the pH range of 5.5–10.0. researchgate.net Such oxidative conditions could potentially lead to the formation of the 2,3-dione among other transformation products. researchgate.net

Photodegradation: The presence of light, especially UV radiation, can accelerate degradation. However, direct UV photolysis has a low potential to remove oxazepam from water. frontiersin.org The process is dramatically enhanced by advanced oxidation processes (AOPs), such as the UV/H₂O₂ system. frontiersin.orgfrontiersin.org In these systems, highly reactive hydroxyl radicals (•OH) are generated, which rapidly react with benzodiazepines. The rate of degradation is influenced by the concentration of the oxidizing agent (e.g., H₂O₂) and the pH of the solution. frontiersin.org

The table below summarizes key kinetic data related to oxazepam degradation under various conditions.

| Degradation Condition | Influencing Factors | Kinetic Parameters | Reference |

| Hydrolysis | pH, Temperature | Rate constants quantified from pH 1-11; exhibits acid-base catalysis. | nih.govscilit.com |

| Aqueous Chlorination | pH | Second-order rate constant (kapp): 0.7 to 31.6 M⁻¹ s⁻¹ (at pH 5.5-10.0). | researchgate.net |

| UV Photolysis | Light exposure | Low degradation rate; cannot be fully degraded in 90 min of UV irradiation. | frontiersin.orgfrontiersin.org |

| UV/H₂O₂ Treatment | H₂O₂ concentration, pH | Removal rates of 73.8-100% achieved in 20 minutes; degradation is highest at pH 7.0. | frontiersin.orgfrontiersin.org |

Analytical Methodologies for the Detection and Quantification of 3 Dehydroxy 3 Oxo 4,5 Dihydro Oxazepam

Chromatographic Separation Techniques

Comprehensive, peer-reviewed studies detailing the chromatographic separation of 3-Dehydroxy-3-oxo-4,5-dihydro Oxazepam are not found in the public domain. General statements from suppliers indicate that High-Performance Liquid Chromatography (HPLC) is a standard technique for purity assessment, but specific method parameters are not provided.

High-Performance Liquid Chromatography (HPLC) Method Development

No specific HPLC method development data, such as column specifications, mobile phase composition, flow rates, or detector wavelengths for the analysis of this compound, is available in the surveyed literature.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications

There is no detailed information or published research on the application of GC or GC-MS for the analysis of this specific compound.

Advanced Chiral Chromatography for Enantiomeric Resolution (if applicable to the 5-position)

The chemical name (5RS)-7-chloro-5-phenyl-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione, an alternative name for the compound, indicates that the molecule is a racemate with a chiral center at the 5-position. However, no studies detailing chiral chromatography methods for the enantiomeric resolution of these enantiomers were found.

Spectroscopic Characterization

While reference material suppliers confirm the identity of the compound, the underlying spectroscopic data and structural assignments are not published in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Although some vendors note that the compound's purity is assessed by NMR, the actual spectral data, including chemical shifts (¹H and ¹³C), coupling constants, and detailed structural assignments, are not available in the public literature. jinpanbio.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

No specific high-resolution mass spectrometry data or fragmentation analysis for this compound has been published. Such data would be crucial for confirming its elemental composition and elucidating its structure through fragmentation pathways.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic methods are indispensable for the structural elucidation and functional group identification of organic molecules. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide key insights into its chemical architecture.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a molecular fingerprint. While direct spectral data for this compound is not extensively published, its characteristic IR absorption bands can be predicted based on its structure and comparison with related benzodiazepines like Oxazepam. nih.govresearchgate.net The key structural features include a lactam ring, an additional ketone group at the C3 position, an aromatic ring with a chlorine substituent, and a phenyl group.

The presence of two carbonyl groups (the C2-lactam and the C3-ketone) is a distinguishing feature. The seven-membered ring strain and electronic effects of adjacent atoms will influence the precise absorption frequencies.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Comments |

|---|---|---|

| N-H Stretch (Amide) | 3200 - 3100 | Associated with the lactam amide group. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Characteristic of the phenyl and substituted benzene (B151609) rings. |

| C=O Stretch (Ketone) | ~1715 | From the C3-oxo group. |

| C=O Stretch (Lactam) | ~1685 | From the C2-amide carbonyl in the diazepine (B8756704) ring. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Multiple bands are expected due to the two aromatic rings. |

| C-N Stretch | 1400 - 1300 | Associated with the amide and amine functionalities. |

| C-Cl Stretch | 850 - 750 | From the chlorine atom on the benzene ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy analyzes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's conjugated systems (chromophores). Benzodiazepines typically exhibit multiple absorption bands in the UV region, generally between 210 and 350 nm. nih.gov

The UV spectrum of this compound is primarily determined by the electronic systems of the chlorinated benzoyl and phenyl moieties. Unlike Oxazepam, the C4=N5 imine bond is saturated in the 4,5-dihydro structure, which would alter the chromophoric system and thus the UV absorption profile. The introduction of the C3-oxo group also influences the electronic environment. In methanolic solutions, benzodiazepines like diazepam show a maximum absorption wavelength (λmax) around 231 nm. ijpsonline.com It is expected that this compound would exhibit a complex spectrum with maxima in a similar region. researchgate.net

Predicted UV-Vis Absorption Maxima for this compound in Methanol

| Electronic Transition | Predicted λmax (nm) | Associated Chromophore |

|---|---|---|

| π → π* | ~230 - 240 | Benzoyl moiety (chlorinated benzene ring conjugated with C=O). |

| π → π* | ~260 - 280 | Phenyl group and secondary aromatic bands. |

| n → π* | >300 | Lower intensity absorption related to the carbonyl groups. |

Immunoassay Development for Benzodiazepine (B76468) Derivatives

Immunoassays are widely used screening tools that rely on the specific binding of an antibody to a target antigen. researchgate.net Developing an immunoassay for a specific benzodiazepine derivative like this compound requires the generation of specific antibodies.

The process begins with the design of a hapten. A hapten is a small molecule—in this case, a derivative of the target compound—that is chemically conjugated to a large carrier protein, such as bovine serum albumin (BSA). nih.govtaylorandfrancis.com This hapten-protein conjugate is then immunogenic, meaning it can elicit an immune response in an animal to produce antibodies.

The design of the hapten is critical as it determines the specificity of the resulting antibodies. bohrium.com The position where the linker is attached to the benzodiazepine structure influences which parts of the molecule are exposed for immune recognition. researchgate.net For instance, studies on other benzodiazepines have shown that derivatization at the 3-C or 7-C position of the 1,4-benzodiazepine (B1214927) ring can produce antibodies with varying degrees of specificity or broad cross-reactivity. researchgate.netnih.gov To develop an assay for this compound, a synthetic derivative would be created to serve as the hapten, likely by introducing a reactive functional group away from the key structural motifs to ensure they are recognized by the immune system.

Homogeneous enzyme immunoassays are a common format where an enzyme-labeled drug competes with the drug in the sample for a limited number of antibody binding sites. thermofisher.com The resulting enzyme activity is proportional to the concentration of the drug in the sample. blockscientific.com A significant challenge in benzodiazepine immunoassay development is managing cross-reactivity with the numerous other benzodiazepines and their metabolites, which can lead to false-positive results. oup.comsemanticscholar.org

Validation of Analytical Methods for Specificity, Sensitivity, and Accuracy

For any analytical method to be used in a clinical or forensic setting, it must undergo a rigorous validation process to ensure its reliability. wisconsin.edu The validation of a method for this compound would adhere to established guidelines, assessing key performance characteristics. tandfonline.comnih.gov

Specificity: Specificity is the ability of the method to measure the analyte of interest unequivocally in the presence of other components that may be present in the sample matrix. wisconsin.edu This is demonstrated by analyzing blank samples from multiple sources to check for interferences. wisconsin.edu For immunoassays, specificity involves testing a panel of structurally related compounds (other benzodiazepines and metabolites) to determine the degree of cross-reactivity. semanticscholar.org For chromatographic methods like LC-MS/MS, specificity is confirmed by the unique retention time and mass transitions of the analyte. oup.com

Sensitivity: The sensitivity of an analytical method is typically defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

LOD: The lowest concentration of the analyte that can be reliably detected, though not necessarily quantified with accuracy.

LOQ: The lowest concentration that can be measured with acceptable precision and accuracy. annexpublishers.com For benzodiazepines, highly sensitive methods like LC-MS/MS can achieve LODs in the range of 0.1 to 15 ng/mL in biological matrices. mdpi.com

Accuracy: Accuracy reflects the closeness of the mean test result to the true value. It is typically evaluated by performing recovery studies. This involves analyzing blank samples spiked with known concentrations of the analyte at multiple levels (e.g., low, medium, and high). The measured concentration is compared to the known concentration, and the result is expressed as a percentage recovery. nih.gov For benzodiazepine analysis, recovery values are often expected to be within a range of 85-115%. tandfonline.commdpi.com

The table below summarizes typical validation parameters for analytical methods used to quantify benzodiazepines in biological samples, which would be the benchmark for a method developed for this compound.

Typical Validation Parameters for Benzodiazepine Analytical Methods

| Parameter | Typical Requirement/Value | Method of Determination |

|---|---|---|

| Specificity | No interference at the retention time of the analyte. | Analysis of ≥10 different blank matrix sources. |

| Linearity (r²) | >0.99 | Analysis of calibrators at 5-7 concentration levels. |

| Accuracy (% Recovery) | 85% - 115% | Analysis of spiked samples at low, medium, and high concentrations. |

| Precision (%RSD) | <15-20% | Intra- and inter-day analysis of replicate quality control samples. |

| LOD | 0.1 - 10 ng/mL | Signal-to-noise ratio (e.g., S/N > 3) or statistical calculation. |

| LOQ | 0.5 - 25 ng/mL | Lowest concentration meeting accuracy/precision criteria. |

Biochemical and Enzymatic Interactions Relevant to 3 Dehydroxy 3 Oxo 4,5 Dihydro Oxazepam

Comparative Analysis of Oxazepam Metabolic Pathways (e.g., Glucuronidation by UGTs)

Oxazepam, a 3-hydroxy-benzodiazepine, primarily undergoes phase II metabolism through glucuronidation. droracle.aidroracle.ai This process involves the conjugation of glucuronic acid to the hydroxyl group at the C3 position, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver. droracle.aidroracle.ai This metabolic pathway is considered relatively simple compared to other benzodiazepines that require initial phase I oxidative metabolism by cytochrome P450 (CYP) enzymes. droracle.ai The direct conjugation of oxazepam results in the formation of inactive, water-soluble glucuronide metabolites that are readily excreted by the kidneys. droracle.ai

The primary UGT isoforms involved in oxazepam glucuronidation are UGT2B15 and UGT2B7. droracle.aimdpi.com Notably, the metabolism of oxazepam is stereoselective. S-oxazepam is preferentially metabolized by UGT2B15, while R-oxazepam glucuronidation is catalyzed by UGT1A9 and UGT2B7. mdpi.comresearchgate.net This stereospecificity leads to a higher clearance of S-oxazepam in vivo. mdpi.com

Given that 3-Dehydroxy-3-oxo-4,5-dihydro Oxazepam lacks the 3-hydroxyl group that is the primary site of glucuronidation for oxazepam, it is hypothesized that its metabolic pathway would differ significantly. The absence of this functional group suggests that it would not be a direct substrate for the UGT enzymes that metabolize oxazepam. Its metabolism would likely proceed through alternative pathways, potentially involving reduction of the 3-oxo group to a hydroxyl group, which could then be conjugated, or through other phase I or phase II reactions at different sites on the molecule.

| Feature | Oxazepam | This compound (Inferred) |

| Primary Metabolic Pathway | Glucuronidation at the 3-hydroxyl group droracle.aidroracle.ai | Unlikely to undergo direct glucuronidation due to the absence of a hydroxyl group. May involve initial reduction of the 3-oxo group. |

| Key Enzymes | UGT2B15, UGT2B7, UGT1A9 droracle.aimdpi.comresearchgate.net | Potentially reductases, followed by UGTs if a hydroxyl group is formed. |

| Metabolites | Inactive R- and S-oxazepam glucuronides droracle.airesearchgate.net | Unknown, but likely to differ significantly from oxazepam metabolites. |

| Dependence on CYP450 | Does not undergo significant oxidative metabolism by CYP450 enzymes droracle.ai | May undergo CYP450-mediated metabolism at other sites on the molecule. |

Investigation of Enzyme-Mediated Biotransformation Potential of the Compound (in vitro studies)

For this compound, in vitro studies using human liver microsomes, recombinant UGTs, and CYP enzymes would be necessary to determine its metabolic fate. Such studies could elucidate whether the 3-oxo group is a target for reduction by carbonyl reductases, or if other metabolic pathways, such as hydroxylation of the aromatic rings by CYP enzymes, are involved. The influence of alkyl substitution on the in vitro metabolism of other compounds has been shown to redirect metabolic pathways, which could be a relevant consideration. wur.nl

Role in Species-Specific Differences in Benzodiazepine (B76468) Metabolism (in vitro models)

Significant species-specific differences in the metabolism of benzodiazepines have been observed. For instance, studies on diazepam metabolism have revealed differences between rat strains, which can impact the pharmacokinetic and pharmacodynamic properties of the drug. researchgate.net These differences are often attributed to variations in the expression and activity of metabolizing enzymes. researchgate.netnih.gov

In vitro models, such as liver microsomes from different species, are crucial for investigating these differences. longdom.org While no specific data exists for this compound, it is plausible that its metabolism would also exhibit species-specific variations. The enzymatic pathways responsible for its biotransformation in humans could differ from those in common laboratory animals, a critical consideration for preclinical studies.

Influence of Gut Microbiota on Benzodiazepine Degradation and Related Oxidative Processes

The gut microbiome plays a significant role in the metabolism of various drugs, including benzodiazepines. ahajournals.orgtaylorfrancis.com Gut microbial enzymes can perform a range of biotransformations, such as reduction and hydrolysis, which can alter the structure and activity of xenobiotics. nih.gov For example, nitrazepam and clonazepam undergo nitro-reduction by the gut microbiota. ahajournals.org

In Vitro Enzyme Inhibition/Induction Studies with Related Benzodiazepine Metabolites

Certain benzodiazepines and their metabolites can act as inhibitors or inducers of drug-metabolizing enzymes. For example, diazepam and clonazepam have been shown to be inducers of the CYP2B subfamily in rats, while oxazepam was found to be ineffective as an inducer or inhibitor of this activity in one study. nih.govsemanticscholar.org Other in vitro studies have indicated that some benzodiazepines can inhibit CYP2E1. clinpgx.org

The potential for this compound to inhibit or induce metabolizing enzymes is unknown. In vitro studies using cultured human hepatocytes or recombinant enzyme systems would be required to assess its potential for drug-drug interactions. nih.gov Such studies are a standard part of preclinical drug development to evaluate the risk of a new chemical entity altering the metabolism of co-administered drugs. nih.gov

Structural Activity Relationships and Molecular Modeling of 1,4 Benzodiazepine 2,3 Diones

Computational Chemistry for Conformational Analysis and Molecular Dynamics Simulations

Computational chemistry is a important tool for investigating the three-dimensional structure and flexibility of 1,4-benzodiazepine-2,3-diones. The seven-membered diazepine (B8756704) ring in these compounds is not planar and can exist in various conformations. tsijournals.com Understanding the preferred shapes and the energy required to switch between them is crucial for predicting how the molecule will interact with a biological receptor.

| Parameter | Predicted Value | Method |

|---|---|---|

| Molecular Formula | C15H11ClN2O2 | PubChem uni.lu |

| Molecular Weight | 286.7 g/mol | PubChem nih.gov |

| XlogP (predicted) | 2.7 | PubChem uni.lu |

| Predicted Collision Cross Section (CCS) | 162.2 Ų ([M+H]+) | CCSbase uni.lu |

| 165.7 Ų ([M-H]-) |

Theoretical Studies on Electronic Structure and Reactivity

Theoretical studies, particularly those employing Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of molecules like 1,4-benzodiazepine-2,3-diones. These calculations can determine the distribution of electron density, identify the most reactive sites within the molecule, and predict its stability. The presence of two carbonyl groups (dione structure) significantly influences the electronic landscape of the benzodiazepine (B76468) scaffold.

Studies on related benzodiazepine systems have shown that the tautomeric equilibrium between imine and enamine forms is a key factor in their reactivity. The position of a carbonyl group can affect this equilibrium. lgcstandards.com For 1,4-benzodiazepine-2,3-diones, the electronic structure is characterized by the electron-withdrawing nature of the carbonyl groups and the chloro substituent on the benzene (B151609) ring. This influences the molecule's ability to act as an electrophile or nucleophile in chemical reactions. While specific DFT studies on this compound are not widely published, analyses of similar structures provide a conceptual basis for understanding its electronic behavior.

Molecular Docking Simulations with Macromolecular Targets (conceptual modeling, non-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method is instrumental in conceptualizing how 1,4-benzodiazepine-2,3-diones might interact with potential biological targets. In the context of drug discovery, docking simulations can screen large libraries of compounds to identify those most likely to bind to a specific receptor. nih.govnih.gov

For the broader class of 1,4-benzodiazepine-2,5-diones, docking studies have been performed to understand their potential as anti-tubercular agents by modeling their interaction with the enoyl acyl carrier protein. rsc.org Similarly, docking studies of various benzodiazepine derivatives with the GABA-A receptor, a known target for many benzodiazepine drugs, have provided detailed insights into the binding mechanisms. nih.govnih.gov These studies typically reveal the importance of specific amino acid residues in the receptor's binding pocket that form hydrogen bonds or hydrophobic interactions with the benzodiazepine molecule. Although not specific to this compound, these findings suggest that its phenyl and chloro-substituted benzene rings, along with the dione (B5365651) functional group, would be key features in determining its binding orientation and affinity with a macromolecular target.

| Compound Class | Potential Target | Key Interactions (Conceptual) | Relevant Study Focus |

|---|---|---|---|

| 1,4-Benzodiazepine-2,5-diones | Enoyl Acyl Carrier Protein | Hydrogen bonding, Hydrophobic interactions | Anti-tubercular Activity rsc.org |

| Diazepam Derivatives | GABA-A Receptor | Pi-Pi stacking, Hydrogen bonding | Allosteric Modulation nih.gov |

| 1,3,4-Oxadiazole Derivatives | Peptide Deformylase | Interaction with catalytic domain amino acids | Antibacterial Potential nih.gov |

QSAR (Quantitative Structure-Activity Relationship) Studies on Benzodiazepine Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by correlating physicochemical properties or calculated molecular descriptors of compounds with their measured activity. These models can then be used to predict the activity of new, unsynthesized analogs.

For benzodiazepines, QSAR studies have been crucial in understanding the structural requirements for their various pharmacological effects. tsijournals.com Early studies indicated that an electron-withdrawing substituent at the 7-position (like the chloro group in the target compound) enhances activity. tsijournals.com More recent QSAR studies on various benzodiazepine analogs, including 1,3,4-benzotriazepines, have used advanced computational methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) to build predictive 3D-QSAR models. nih.gov These models generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity, thus guiding the design of more potent compounds. nih.gov A QSAR model is generally considered acceptable if it has a good correlation coefficient (r²) for the training set and good predictive power for an external test set. nih.gov

Applications in Pharmaceutical Quality Control and Reference Standard Development

Qualification and Certification as a Reference Standard for Impurity Profiling

The primary application of 3-Dehydroxy-3-oxo-4,5-dihydro Oxazepam is its function as a certified reference standard. Pharmaceutical reference standards are highly purified compounds used as a benchmark for the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products. synzeal.com The qualification and certification of this compound as a reference standard involves a meticulous process to establish its identity, purity, and potency.

This process ensures that the reference standard is suitable for its intended analytical purpose. Suppliers of this reference material provide a comprehensive Certificate of Analysis (CoA) that includes detailed information on its characterization, confirming its suitability for use in quality control laboratories. This certification is crucial for its use in impurity profiling, which is the identification and quantification of all potential impurities in a drug substance.

Key Characteristics of this compound Reference Standard:

| Characteristic | Description |

| Chemical Name | 7-chloro-5-phenyl-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione |

| Synonyms | This compound, Oxazepam Impurity A |

| CAS Number | 19554-95-1 |

| Molecular Formula | C₁₅H₁₁ClN₂O₂ |

| Molecular Weight | 286.71 g/mol |

This data is compiled from multiple sources.

By using a certified reference standard of this compound, pharmaceutical manufacturers can accurately identify and quantify this specific impurity in their Oxazepam products. This is essential for ensuring that the levels of this impurity remain below the safety thresholds established by regulatory authorities.

Use in Pharmaceutical Product Stability Studies

Stability studies are a critical component of pharmaceutical development and are required by regulatory agencies to establish the shelf-life and appropriate storage conditions for a drug product. These studies involve subjecting the drug product to various environmental conditions, such as temperature, humidity, and light, over a predetermined period.

During these studies, the formation of degradation products, including this compound, is closely monitored. The availability of a certified reference standard for this impurity is indispensable for developing and validating stability-indicating analytical methods. These methods must be able to separate the active ingredient from its degradation products and accurately quantify the levels of these impurities over time.

Forced degradation studies are often conducted to intentionally degrade the drug substance under more aggressive conditions (e.g., strong acids, bases, oxidizing agents, high temperatures). These studies help to identify potential degradation pathways and the likely degradation products that may form under normal storage conditions. While specific quantitative data from such studies on the formation of this compound is proprietary and often found within regulatory submissions, the scientific literature indicates that benzodiazepines like Oxazepam are susceptible to hydrolysis, which can lead to the formation of various degradation products. The presence of this compound as a known impurity suggests it is a product of such degradation pathways.

Contribution to Regulatory Compliance and Pharmacopoeial Standards

The use of this compound as a reference standard is fundamental to achieving regulatory compliance and adhering to pharmacopoeial standards. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), along with pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), have stringent requirements for the control of impurities in pharmaceutical products.

These regulatory frameworks often specify limits for known and unknown impurities. To comply with these regulations, manufacturers must have validated analytical methods capable of detecting and quantifying impurities like this compound. The availability and use of a certified reference standard for this impurity are prerequisites for the validation of these analytical methods.

Pharmacopoeial monographs for Oxazepam typically include tests for related compounds or impurities. While the specific limits for each impurity may be detailed within the monograph, the general expectation is that all potential impurities are controlled within acceptable limits. The use of a reference standard for this compound allows for the accurate assessment of its levels in the drug product, ensuring it does not exceed these established limits.

Illustrative Application in Meeting Regulatory Expectations:

| Regulatory Requirement | Application of this compound Reference Standard |

| Impurity Identification | Used to confirm the presence of this specific impurity in Oxazepam samples through chromatographic techniques like HPLC. |

| Impurity Quantification | Enables the accurate measurement of the concentration of the impurity to ensure it is below the reporting, identification, and qualification thresholds set by guidelines such as ICH Q3A/B. |

| Method Validation | Essential for validating the specificity, linearity, accuracy, and precision of analytical methods used for routine quality control testing. |

| Stability Testing | Facilitates the monitoring of the formation of this degradation product over the shelf-life of the drug product, as required for establishing storage conditions and expiration dating. |

This table illustrates the general role of the reference standard in meeting regulatory expectations.

Future Research Directions and Emerging Methodologies

Application of Advanced Analytical Technologies for Trace Analysis

The detection and quantification of "3-Dehydroxy-3-oxo-4,5-dihydro Oxazepam," a potential metabolite or degradation product of oxazepam, at trace levels in complex biological and environmental matrices necessitates the use of highly sensitive and selective analytical techniques. Future research will increasingly rely on the coupling of sophisticated separation methods with high-resolution mass spectrometry (HRMS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is the cornerstone for the analysis of benzodiazepines and their metabolites. nih.gov Future applications will focus on developing ultra-sensitive methods for the specific detection of the dione (B5365651) derivative. The use of techniques like selected reaction monitoring (SRM) can provide high selectivity and sensitivity for quantification in complex matrices such as urine, blood, and wastewater. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers are invaluable for the characterization of unknown metabolites and degradation products. researchgate.netnih.gov A study on oxazepam degradation products highlighted the use of ESI-QTOF-MS/MS for the elemental composition and fragmentation pattern analysis of degradation products, a methodology directly applicable to identifying and characterizing "this compound." researchgate.net The high mass accuracy of HRMS allows for the confident identification of the compound even in the absence of a certified reference standard, which is critical in the initial stages of discovery.

Novel Sample Preparation Techniques: To enhance the sensitivity of these advanced instruments, future research will also focus on novel sample preparation techniques. These include the development of molecularly imprinted polymers (MIPs) for selective extraction of the dione derivative, and advancements in microextraction techniques to reduce sample volume and solvent consumption. nih.gov

The following table summarizes advanced analytical techniques applicable to the trace analysis of "this compound":

| Analytical Technique | Application in Trace Analysis | Potential Advantages |

| LC-MS/MS | Targeted quantification in biological samples. | High sensitivity and selectivity. |

| LC-HRMS (Q-TOF, Orbitrap) | Identification and structural elucidation of unknown metabolites/degradation products. | High mass accuracy and resolution. |

| Molecularly Imprinted Polymers (MIPs) | Selective sample pre-concentration. | High selectivity for the target analyte. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid and efficient sample clean-up and enrichment. | Low solvent consumption and high enrichment factor. |

Further Elucidation of In Vivo and In Vitro Degradation Pathways

The formation of "this compound" can be postulated through both metabolic (in vivo) and chemical (in vitro) degradation of oxazepam. While the primary metabolic route for oxazepam is glucuronidation, oxidative metabolism also occurs. researchgate.netdroracle.ainih.govdrugbank.com

In Vivo Metabolism: Future research should investigate the potential for minor oxidative pathways of oxazepam leading to the formation of the 2,3-dione. Studies on the oxidative biotransformation of oxazepam have identified various metabolites, and it is plausible that the highly reactive dione could be formed as a transient intermediate or a minor stable product. nih.gov The use of human liver microsomes and hepatocytes in combination with HRMS can be a powerful tool to explore this possibility. researchgate.net

In Vitro Degradation: The stability of oxazepam under various conditions (e.g., pH, temperature, oxidative stress) needs to be systematically studied to understand the formation of "this compound" as a degradation product. Studies have shown that oxazepam degrades under acidic and basic conditions. researchgate.netnih.gov A detailed investigation of the degradation products under forced degradation conditions, mimicking for instance, long-term storage or environmental exposure, is warranted. The characterization of these degradation products is crucial for forensic and pharmaceutical stability studies. researchgate.netnih.gov

Research efforts in this area should focus on:

Incubation studies with human liver microsomes followed by HRMS analysis to identify the dione as a potential metabolite.

Forced degradation studies of oxazepam under oxidative, photolytic, and hydrolytic stress conditions.

Kinetic studies to understand the rate of formation and degradation of the dione derivative under different environmental conditions.

Exploration of Novel Synthetic Routes with Improved Efficiency and Selectivity

The availability of pure "this compound" as a reference standard is essential for its analytical detection and toxicological evaluation. While this compound is available from some suppliers, the exploration of novel and efficient synthetic routes is a key area of future research.

Current synthetic strategies for benzodiazepine (B76468) derivatives involve multi-step processes. nih.gov Future synthetic research could focus on the direct and selective oxidation of the 3-hydroxy group of oxazepam. Potential methodologies to be explored include:

Modern Oxidation Reagents: The use of mild and selective oxidizing agents to convert the secondary alcohol in oxazepam to a ketone without cleaving the diazepine (B8756704) ring.

Catalytic Oxidation: The development of catalytic methods, for instance, using transition metal catalysts, for the efficient and environmentally friendly synthesis of the dione. Palladium-catalyzed reactions have shown promise in the synthesis of various benzodiazepine cores. mdpi.com

Flow Chemistry: The application of continuous flow technology could offer better control over reaction parameters, leading to higher yields and purity of the target compound.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Challenges |

| Stoichiometric Oxidation | Potentially straightforward for small-scale synthesis. | Waste generation, potential for over-oxidation. |

| Catalytic Oxidation | Higher efficiency, lower waste, potential for scalability. | Catalyst development and optimization. |

| Flow Chemistry | Precise control of reaction conditions, improved safety and scalability. | Initial setup costs and optimization. |

| Biosynthesis | Environmentally friendly and potentially highly selective. | Identification and engineering of suitable enzymes. |

Advanced Computational and Spectroscopic Approaches for Structural Dynamics

Understanding the three-dimensional structure and dynamic behavior of "this compound" is fundamental to elucidating its interaction with biological targets and its chemical reactivity.

Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the stable conformations, electronic properties, and spectroscopic signatures (e.g., IR, NMR) of the molecule. nih.gov Such studies can provide insights into the bond lengths, bond angles, and charge distribution, which are difficult to determine experimentally for unstable or transient species. Computational docking studies could also predict the binding affinity of the dione to the GABA-A receptor, the primary target of benzodiazepines.

Advanced Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1D and 2D NMR techniques are essential for structural elucidation, advanced NMR methods, such as those involving lanthanide shift reagents, can be used to study the conformational dynamics of the benzodiazepine ring in solution. researchgate.net

Vibrational Spectroscopy (FTIR and Raman): These techniques, combined with computational predictions, can provide a detailed fingerprint of the molecule, allowing for the identification of specific functional groups and their interactions. researchgate.net

X-ray Crystallography: If a stable crystalline form of the compound can be obtained, single-crystal X-ray diffraction would provide the definitive three-dimensional structure, including the conformation of the seven-membered diazepine ring.

Future research should aim to combine these computational and spectroscopic techniques to build a comprehensive picture of the structural and dynamic properties of "this compound." This knowledge is crucial for understanding its chemical behavior and potential biological activity.

Q & A

Basic Research Questions

Q. What analytical methods are validated for characterizing 3-Dehydroxy-3-oxo-4,5-dihydro Oxazepam in pharmaceutical impurity profiling?

- Methodological Answer : Nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are standard techniques for structural elucidation and purity assessment. NMR confirms stereochemistry and functional groups, while MS provides molecular weight and fragmentation patterns. HPLC quantifies impurity levels using EP/USP pharmacopeial protocols, with retention time matching against certified reference materials (e.g., EP Impurity A) .

Q. What synthetic routes are reported for this compound, and how is yield optimized?

- Methodological Answer : Multi-step synthesis from (S)-(+)-2-phenylglycinol derivatives via cyclization and oxidation reactions achieves yields of 83–94%. Key parameters include temperature control during cyclization (60–80°C), stoichiometric ratios of coupling agents (e.g., DCC), and purification via recrystallization using ethanol/water mixtures. Purity (>99%) is confirmed by polarimetry and spectroscopic methods (IR, NMR) .

Q. What storage conditions ensure stability for this compound reference standards?

- Methodological Answer : Long-term stability requires protection from light and moisture. Standards should be stored in amber glass vials at room temperature (15–25°C) under inert gas (e.g., argon). Degradation is monitored via periodic HPLC-UV analysis, with acceptance criteria of ≤0.5% total impurities over 24 months .

Advanced Research Questions

Q. How do contradictory carcinogenicity classifications (IARC Group 2B vs. non-genotoxic mechanisms) impact risk assessment of this compound?

- Methodological Answer : Discrepancies arise from species-specific responses: mice show hepatocellular adenomas via cytochrome P450-mediated proliferation, while human studies lack conclusive evidence. Mechanistic studies should differentiate genotoxicity (e.g., micronucleus assays) from epigenetic effects (e.g., gap-junction inhibition in hepatoma cells). Risk models must account for metabolic differences, as oxidative pathways dominate in rats, whereas glucuronidation occurs in humans .

Q. What experimental designs address behavioral contradictions in aquatic models exposed to benzodiazepine derivatives?

- Methodological Answer : Controlled exposure studies in wild fish (e.g., Neolamprologus multifasciatus) should standardize parameters:

- Dosage : Environmentally relevant concentrations (ng/L to µg/L) vs. therapeutic levels.

- Behavioral Metrics : Automated tracking of territory size, activity cycles, and resource competition.

- Statistical Analysis : Mixed-effects models to account for individual variability, with post-hoc correction for mortality/morbidity biases .

Q. How can in vitro metabolic studies elucidate interspecies differences in this compound glucuronidation?

- Methodological Answer : Use hepatocyte cultures (human vs. rat) with LC-MS/MS quantification of phase II metabolites. Incubation conditions (pH 7.4, 37°C) should mimic physiological UDP-glucuronosyltransferase activity. Kinetic parameters (Km, Vmax) are derived from Michaelis-Menten plots, while siRNA knockdown identifies isoform-specific contributions (e.g., UGT2B15 in humans) .

Q. What modeling approaches predict the environmental persistence of this compound in aquatic systems?

- Methodological Answer : Combine hydrodynamic modeling with biodegradation assays:

- Persistence : Measure half-life in sediment/water microcosms under varying redox conditions.

- Bioaccumulation : Lipid-normalized bioconcentration factors (BCF) in benthic organisms.

- Field Validation : Correlation of model outputs with LC-MS data from long-term lake monitoring (e.g., Swedish lakes showing decades-long retention) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in oxazepam’s ecotoxicity data (e.g., behavioral effects vs. mortality)?

- Methodological Answer : Tiered testing frameworks resolve conflicts:

- Acute Toxicity : Start with OECD 203 (fish LC50) to establish baseline mortality.

- Sublethal Effects : Use OECD 229 (sediment toxicity) to assess feeding inhibition or reproductive impacts.

- Mechanistic Studies : Transcriptomic analysis (RNA-seq) identifies stress-response pathways (e.g., cortisol regulation) that explain behavioral changes without mortality .

Methodological Best Practices

Q. What quality controls are critical for LC-MS/MS quantification of this compound in biological matrices?

- Answer : Include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.